Acrivastine

Beschreibung

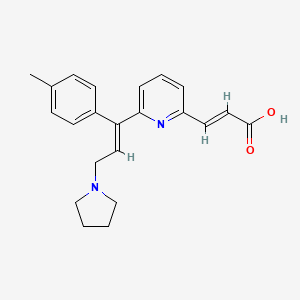

Structure

3D Structure

Eigenschaften

IUPAC Name |

(E)-3-[6-[(E)-1-(4-methylphenyl)-3-pyrrolidin-1-ylprop-1-enyl]pyridin-2-yl]prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O2/c1-17-7-9-18(10-8-17)20(13-16-24-14-2-3-15-24)21-6-4-5-19(23-21)11-12-22(25)26/h4-13H,2-3,14-16H2,1H3,(H,25,26)/b12-11+,20-13+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWACSDKDOHSSQD-IUTFFREVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=CCN2CCCC2)C3=CC=CC(=N3)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C(=C\CN2CCCC2)/C3=CC=CC(=N3)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6022555 | |

| Record name | Acrivastine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87848-99-5 | |

| Record name | Acrivastine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87848-99-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acrivastine [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087848995 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acrivastine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09488 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Acrivastine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Propenoic acid, 3-[6-[(1E)-1-(4-methylphenyl)-3-(1-pyrrolidinyl)-1-propen-1-yl]-2-pyridinyl]-, (2E) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.306 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACRIVASTINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A20F9XAI7W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Acrivastine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0240231 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Acrivastine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acrivastine is a potent, second-generation histamine (B1213489) H1 receptor antagonist used for the symptomatic relief of various allergic conditions, including seasonal allergic rhinitis and chronic idiopathic urticaria.[1][2][3] As a second-generation agent, it is characterized by its rapid onset of action and a low propensity for causing sedation due to its limited penetration of the blood-brain barrier.[1][2][4] This document provides a detailed examination of the molecular mechanism, pharmacodynamics, and pharmacokinetics of this compound, supplemented with quantitative data, experimental methodologies, and visual diagrams to facilitate a comprehensive understanding for a technical audience.

Core Mechanism of Action: H1 Receptor Antagonism

This compound functions as a competitive antagonist of the histamine H1 receptor.[5][6][7][8] During an allergic response, allergens trigger mast cells to release histamine.[4] Histamine then binds to H1 receptors on various cells, initiating a signaling cascade that results in the classic symptoms of allergy: vasodilation, increased vascular permeability (leading to swelling and edema), pruritus (itching), and smooth muscle contraction (such as bronchoconstriction).[4][6]

This compound, structurally related to triprolidine, competitively binds to H1 receptors but does not activate them.[5][6][7] By occupying the receptor's binding site, it prevents histamine from binding and eliciting its downstream effects.[4][9] This action is characterized as inverse agonism, where the drug not only blocks the agonist (histamine) but also reduces the basal activity of the receptor.[6] This blockade effectively mitigates the release of other allergy-mediating chemicals, providing relief from allergic symptoms.[9] Unlike first-generation antihistamines, this compound has minimal anticholinergic effects and a high degree of selectivity for the H1 receptor.[4][5][8]

Signaling Pathway Blockade

The following diagram illustrates the H1 receptor signaling pathway and the inhibitory action of this compound.

Pharmacodynamics

The pharmacodynamic profile of this compound is notable for its rapid onset and relatively short duration of action, which makes it suitable for on-demand therapy for intermittent symptoms.[10] Clinical effects are observed quickly after oral administration.

Quantitative Pharmacodynamic Data

The following table summarizes key pharmacodynamic parameters of this compound.

| Parameter | Value | Condition/Assay | Citation |

| Onset of Action | 15 minutes | Inhibition of histamine-induced wheals and flares | [5][8] |

| Within 1 hour | Symptomatic relief of allergic rhinitis | [5][8] | |

| 19 minutes (estimated) | Onset of relief from allergic rhinoconjunctivitis | [11] | |

| Peak Effect | 2 hours | Inhibition of histamine-induced wheals and flares | [8] |

| Duration of Action | ≥8 hours | Inhibition of histamine-induced wheals and flares | [5][8] |

Pharmacokinetics

This compound is rapidly absorbed and primarily eliminated by the kidneys. Its pharmacokinetic profile supports a dosing regimen of up to three times daily.[7]

Absorption, Distribution, Metabolism, and Excretion (ADME)

-

Absorption: this compound is well absorbed from the gastrointestinal tract following oral administration.[5]

-

Distribution: Plasma protein binding is approximately 50%, primarily to albumin.[5][6][8] As a second-generation antihistamine, it has a low potential to cross the blood-brain barrier, which accounts for its non-sedating properties.[4][5][6] However, like all second-generation antihistamines, some central nervous system penetration can occur, particularly at higher doses.[12][13]

-

Metabolism: The drug undergoes metabolism via the reduction of its acrylic acid side chain to form a propionic acid analogue, which is an active metabolite.[5]

-

Excretion: this compound is primarily eliminated through the kidneys.[6] A mass balance study showed that approximately 84% of the administered dose was recovered in the urine (with 59% as the unchanged drug and 15-17% as the active metabolite) and about 13% in the feces.[5][6]

Pharmacokinetic Pathway

The diagram below outlines the pharmacokinetic journey of this compound in the body.

Quantitative Pharmacokinetic Data

The following table summarizes key pharmacokinetic parameters for this compound.

| Parameter | Value | Notes | Citation |

| Time to Peak Plasma Conc. (Tmax) | ~1.14 - 1.5 hours | Following oral administration | [5][6] |

| Peak Plasma Concentration (Cmax) | ~140 ng/mL | After a single dose | [8] |

| Bioavailability | ~40% | [4] | |

| Plasma Protein Binding | 50% ± 2.0% | Mainly to albumin | [5][6][8] |

| Elimination Half-Life (t½) | ~1.5 - 1.9 hours | Single dose | [4][5][6] |

| ~3.5 hours | At steady state | [6] | |

| Metabolite Half-Life (t½) | ~3.8 hours | Propionic acid analogue | [6] |

| Primary Route of Excretion | Renal | ~84% of dose recovered in urine | [6] |

Experimental Protocols & Methodologies

The binding affinity of antihistamines to the H1 receptor is a critical parameter determined through in-vitro assays. The most common method is the radioligand binding assay.

Radioligand Binding Assay for H1 Receptor Affinity

This assay measures the ability of an unlabeled compound (this compound) to compete with a radiolabeled ligand for binding to the H1 receptor.

Objective: To determine the inhibition constant (Ki) of this compound for the histamine H1 receptor.

Materials:

-

Receptor Source: Membrane preparations from cells recombinantly expressing the human H1 receptor (e.g., CHO or HEK293 cells).

-

Radioligand: A high-affinity H1 receptor antagonist, typically [³H]mepyramine.

-

Test Compound: this compound, dissolved and serially diluted.

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Instrumentation: Scintillation counter, 96-well plates, filtration apparatus.

Protocol:

-

Membrane Preparation: Harvest cells expressing the H1 receptor, homogenize them in a cold buffer, and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in the assay buffer to a known protein concentration.

-

Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the [³H]mepyramine radioligand, and varying concentrations of the unlabeled this compound.

-

Incubation: Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient period (e.g., 60-120 minutes) to allow the binding reaction to reach equilibrium.

-

Separation: Terminate the reaction by rapid filtration through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand. Wash the filters quickly with ice-cold buffer to remove non-specific binding.

-

Quantification: Place the filters into scintillation vials with a scintillation cocktail. Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the competitor (this compound) concentration. Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).

-

Ki Calculation: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant. A lower Ki value indicates a higher binding affinity.

Experimental Workflow Diagram

Conclusion

This compound is an effective second-generation antihistamine that acts as a selective, competitive antagonist at the histamine H1 receptor. Its mechanism prevents the downstream signaling cascade initiated by histamine, thereby alleviating the symptoms of allergic reactions. Its pharmacokinetic profile, characterized by rapid absorption and limited CNS penetration, results in a fast onset of action with a low incidence of sedation. The quantitative data and experimental frameworks presented in this guide provide a comprehensive technical overview of this compound's mechanism of action for scientific and drug development professionals.

References

- 1. grokipedia.com [grokipedia.com]

- 2. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. What is this compound used for? [synapse.patsnap.com]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. mims.com [mims.com]

- 6. This compound | C22H24N2O2 | CID 5284514 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. mhraproductsproduction.blob.core.windows.net [mhraproductsproduction.blob.core.windows.net]

- 9. Treating allergic rhinitis with Benadryl Allergy Relief (this compound) [pharmacymagazine.co.uk]

- 10. This compound. A review of its pharmacological properties and therapeutic efficacy in allergic rhinitis, urticaria and related disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Efficacy of this compound in the treatment of allergic rhinitis during natural pollen exposure: onset of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Antihistamine - Wikipedia [en.wikipedia.org]

- 13. bmj.com [bmj.com]

Acrivastine's Antagonism of the Histamine H1 Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acrivastine is a potent and rapidly acting second-generation histamine (B1213489) H1 receptor antagonist.[1][2] As a derivative of triprolidine, it is distinguished by its reduced ability to cross the blood-brain barrier, resulting in a lower incidence of sedative effects compared to first-generation antihistamines.[3][4] This guide provides a detailed examination of this compound's core mechanism of action, its pharmacokinetic and pharmacodynamic profiles, and the experimental methodologies used to characterize its interaction with the H1 receptor. Quantitative data are presented to facilitate comparison, and key pathways and protocols are visualized to support research and development efforts.

Introduction to this compound

This compound is a non-sedating antihistamine used for the symptomatic relief of various allergic conditions, including seasonal allergic rhinitis (hay fever), chronic idiopathic urticaria (hives), and other histamine-mediated dermatoses.[1][2][5] It belongs to the second generation of H1 antagonists, which were developed to offer high peripheral H1 receptor selectivity with minimal central nervous system (CNS) penetration, thereby reducing side effects like drowsiness.[3][6] this compound is known for its rapid onset of action, making it particularly useful for on-demand therapy for patients with intermittent allergy symptoms.[1][2]

Core Mechanism: Histamine H1 Receptor Antagonism

The therapeutic effects of this compound are mediated through its competitive, reversible binding to the histamine H1 receptor. Recent studies classify most H1-antihistamines, including likely this compound, as inverse agonists rather than simple neutral antagonists. This means they bind to and stabilize the inactive conformation of the H1 receptor, reducing its constitutive activity even in the absence of histamine.

The H1 Receptor Signaling Cascade

The H1 receptor is a G-protein coupled receptor (GPCR) that, upon binding histamine, primarily activates the Gαq/11 signaling pathway. This initiates a cascade leading to the classic symptoms of an allergic reaction:

-

Activation: Histamine binding causes a conformational change in the H1 receptor, activating the associated Gq protein.

-

PLC Activation: The activated Gα subunit stimulates the enzyme phospholipase C (PLC).

-

Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).

-

Cellular Response: IP3 binds to receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm. The increase in intracellular Ca²⁺, along with DAG, activates Protein Kinase C (PKC) and other downstream effectors. This cascade ultimately leads to physiological responses such as smooth muscle contraction, increased vascular permeability (leading to swelling), and sensory nerve stimulation (leading to itching and sneezing).

This compound competitively blocks histamine from binding to the H1 receptor, thereby inhibiting this entire signaling cascade and preventing the manifestation of allergic symptoms.[3]

Figure 1: Histamine H1 Receptor Signaling Pathway and Inhibition by this compound

Pharmacodynamic and Pharmacokinetic Profiles

The clinical utility of an H1 antagonist is defined by its pharmacodynamic (PD) properties—what the drug does to the body—and its pharmacokinetic (PK) properties—what the body does to the drug.

Pharmacodynamics

This compound exhibits potent and selective H1-antihistaminic activity. A key characteristic is its rapid onset of action, with significant inhibition of histamine-induced wheal and flare responses observed within 15 to 30 minutes of oral administration.[7] Its duration of action is relatively short, which aligns with its short half-life and necessitates dosing up to three times daily for sustained relief.[1][8]

While classified as a non-sedating antihistamine, this compound may have a slightly higher potential to cause drowsiness compared to other second-generation agents like fexofenadine (B15129) and loratadine, though significantly less than first-generation drugs.[2] This is attributed to a measurable, albeit low, penetration of the blood-brain barrier.

| Parameter | Value | Description |

| H1 Receptor IC50 | ~69.2 nM | The concentration of this compound required to inhibit 50% of H1 receptor activity in vitro.[9] |

| Antagonism Type | Insurmountable | At the human H1 receptor, this compound's binding can be difficult to overcome with increasing concentrations of histamine.[10] |

| Onset of Action | 15-30 minutes | Time to significant inhibition of histamine-induced wheal and flare.[7] |

| Brain H1RO | Low | Brain histamine H1 receptor occupancy (H1RO) is lower than first-generation antihistamines, but may be higher than fexofenadine.[6] |

Table 1: Key Pharmacodynamic Properties of this compound

Pharmacokinetics

This compound is rapidly absorbed following oral administration and is primarily eliminated unchanged by the kidneys. Its short half-life contributes to its rapid clearance from the body.

| Parameter | Value | Description |

| Tmax (Time to Peak Plasma Conc.) | ~1.1 - 1.3 hours | Time after oral administration to reach maximum concentration in blood plasma.[1] |

| Cmax (Peak Plasma Concentration) | ~140 ng/mL | Maximum plasma concentration after a standard dose. |

| Bioavailability | ~40% | The fraction of the administered dose that reaches systemic circulation.[1] |

| Plasma Half-life (t½) | ~1.5 - 1.9 hours | Time required for the plasma concentration to decrease by half.[1][5] |

| Protein Binding | ~50% | Percentage of drug bound to plasma proteins, principally albumin.[5] |

| Volume of Distribution (Vd) | ~0.46 L/kg | A measure of how widely the drug distributes in the body tissues. |

| Metabolism | Minimal | This compound is not extensively metabolized in the body.[1] |

| Excretion | Primarily Renal | Approximately 84% of the drug is excreted unchanged in the urine.[1] |

Table 2: Pharmacokinetic Parameters of this compound

Summary of Clinical Efficacy

Clinical trials have consistently demonstrated that this compound is superior to placebo and comparable in efficacy to other antihistamines for treating seasonal allergic rhinitis and chronic urticaria.[1][2] The typical adult dosage is 8 mg taken up to three times daily.[2]

| Indication | Comparator | Outcome Summary |

| Seasonal Allergic Rhinitis | Placebo | This compound (8 mg TID) was significantly more effective than placebo in reducing symptom scores for sneezing, rhinorrhea, and overall severity.[2] |

| Seasonal Allergic Rhinitis | Clemastine (1 mg TID) | This compound (8 mg TID) showed comparable efficacy in reducing allergy symptoms.[2] |

| Chronic Urticaria | Terfenadine (60 mg TID) | This compound (8 mg TID) demonstrated similar efficacy in managing symptoms of chronic urticaria.[2] |

| Histamine-mediated Dermatoses | Clemastine, Hydroxyzine, Chlorpheniramine | This compound (8 mg TID) was found to be similar in efficacy for treating various dermatoses where histamine is a key mediator.[1][2] |

Table 3: Comparative Clinical Efficacy of this compound

Experimental Protocols

Characterizing the H1 receptor antagonism of a compound like this compound involves a combination of in vitro binding assays and in vivo functional models.

In Vitro: Radioligand Binding Assay for H1 Receptor Affinity

This assay quantifies the affinity of a test compound for the H1 receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the inhibition constant (Ki) or IC50 value of this compound for the histamine H1 receptor.

Materials:

-

Membrane Source: Homogenates from cells (e.g., HEK293 or CHO cells) stably expressing the human H1 receptor.

-

Radioligand: [³H]-mepyramine (a high-affinity H1 antagonist).

-

Test Compound: this compound, serially diluted.

-

Non-specific Binding Control: A high concentration of a non-labeled H1 antagonist (e.g., mianserin).

-

Buffers: Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4), Wash buffer (ice-cold Tris-HCl).

-

Equipment: Glass fiber filters (pre-soaked in polyethyleneimine), cell harvester, scintillation counter.

Methodology:

-

Membrane Preparation:

-

Culture and harvest cells expressing the H1 receptor.

-

Homogenize cells in ice-cold assay buffer.

-

Perform differential centrifugation to isolate the membrane fraction.

-

Resuspend the membrane pellet in fresh buffer and determine protein concentration (e.g., via BCA assay).

-

-

Assay Incubation:

-

In a 96-well plate, combine the membrane preparation with:

-

A fixed concentration of [³H]-mepyramine.

-

Varying concentrations of this compound.

-

Control wells: Total binding (no this compound), and non-specific binding (with excess mianserin).

-

-

Incubate the plate (e.g., 60 minutes at 25°C) to allow binding to reach equilibrium.

-

-

Separation and Counting:

-

Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates bound from unbound radioligand.

-

Wash filters multiple times with ice-cold wash buffer.

-

Place filters in scintillation vials, add scintillation cocktail, and quantify radioactivity (in counts per minute, CPM) using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding: Specific Binding = Total Binding CPM - Non-specific Binding CPM.

-

Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.

-

Use non-linear regression analysis to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation if the Kd of the radioligand is known.

-

Figure 2: Experimental Workflow for H1 Receptor Radioligand Binding Assay

In Vivo: Histamine-Induced Wheal and Flare Suppression Model

This human model directly assesses the functional antagonism of H1 receptors in the skin.

Objective: To evaluate the onset and magnitude of this compound's antihistaminic effect in vivo.

Methodology:

-

Baseline Measurement:

-

Inject a standardized dose of histamine intradermally into the forearm of healthy volunteers.

-

After a set time (e.g., 15 minutes), measure the resulting wheal (swelling) and flare (redness) areas. This serves as the baseline response.

-

-

Drug Administration:

-

Administer a single oral dose of this compound (e.g., 8 mg) or placebo in a double-blind, crossover design.

-

-

Post-Dose Challenge:

-

At predefined time intervals after drug administration (e.g., 15, 30, 60, 120 minutes), perform histamine challenges on different sites of the forearm.

-

Measure the wheal and flare areas for each time point.

-

-

Data Analysis:

-

Calculate the percentage inhibition of the wheal and flare response at each time point compared to the baseline measurement.

-

Compare the inhibition curves between the this compound and placebo groups to determine the onset of action and peak effect.

-

Conclusion

This compound is an effective second-generation H1 receptor antagonist with a well-characterized pharmacological profile. Its primary mechanism of competitively inhibiting the H1 receptor signaling cascade translates to a rapid and potent suppression of allergic symptoms. While specific in vitro binding affinity data (Ki) is not widely published, its IC50 value and extensive clinical data confirm its high potency. Its pharmacokinetic properties, notably its rapid absorption and short half-life, define its clinical use for on-demand allergy relief. The established experimental protocols for assessing H1 receptor binding and in vivo functional antagonism continue to be crucial for the development and characterization of new antihistaminic agents.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. This compound. A review of its pharmacological properties and therapeutic efficacy in allergic rhinitis, urticaria and related disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification of HRH1 as an alternative receptor for SARS-CoV-2: insights from viral inhibition by repurposable antihistamines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. This compound | C22H24N2O2 | CID 5284514 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound: a review of its dermatopharmacology and clinical activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound - Wikipedia [en.wikipedia.org]

- 9. This compound [drugcentral.org]

- 10. researchgate.net [researchgate.net]

The In Vivo Pharmacokinetics of Acrivastine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acrivastine is a second-generation histamine (B1213489) H1-receptor antagonist, distinguished by its rapid onset of action and a low potential for sedation.[1][2] As a derivative of triprolidine, it is effective in the symptomatic relief of allergic rhinitis and chronic urticaria.[2] Understanding the in vivo pharmacokinetic profile of this compound is crucial for optimizing its therapeutic use and for the development of novel drug delivery systems. This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of key processes.

Core Pharmacokinetic Parameters

The pharmacokinetic profile of this compound is characterized by rapid absorption and elimination. The key quantitative parameters are summarized in the tables below.

Table 1: Single Dose Pharmacokinetic Parameters of this compound in Healthy Adults

| Parameter | Value | Reference |

| Time to Maximum Plasma Concentration (Tmax) | 1.14 ± 0.23 hours | [3] |

| ~1.5 hours | [4] | |

| Maximum Plasma Concentration (Cmax) | Approx. 150 ng/mL (after 8 mg dose) | |

| Elimination Half-Life (t1/2) | 1.9 ± 0.3 hours | [3] |

| ~1.5 hours | [4][5] | |

| Bioavailability | ~40% | [4] |

| Protein Binding | 50 ± 2.0% (primarily to albumin) | [3] |

Table 2: Steady-State and Metabolite Pharmacokinetic Parameters of this compound

| Parameter | Value | Reference |

| Elimination Half-Life (t1/2) at Steady State | 3.5 ± 1.9 hours | [3] |

| Propionic Acid Metabolite Half-Life (t1/2) | 3.8 ± 1.4 hours | [3] |

Absorption

This compound is rapidly absorbed from the gastrointestinal tract following oral administration.[3][4] Peak plasma concentrations are typically reached within 1.14 to 1.5 hours.[3][4] The bioavailability of this compound is approximately 40%, indicating that a significant portion of the administered dose reaches the systemic circulation.[4]

Distribution

Following absorption, this compound is moderately bound to human plasma proteins, with a binding affinity of approximately 50%, primarily to albumin.[3] This moderate level of protein binding allows for a sufficient fraction of unbound drug to be available to exert its pharmacological effect at the histamine H1-receptors.

Metabolism

This compound undergoes minimal metabolism in humans.[6] The primary metabolic pathway involves the conversion of this compound to its propionic acid analog.[3] This metabolite also possesses antihistaminic activity and has a longer half-life than the parent compound.[3]

Metabolic Pathway of this compound

Caption: Metabolic conversion of this compound.

Excretion

The primary route of elimination for this compound and its metabolite is via the kidneys.[3][4] A mass balance study in healthy volunteers demonstrated that approximately 84% of an administered dose is recovered in the urine, with about 13% found in the feces over a 72-hour period.[3] The renal clearance of this compound is a key factor in its overall elimination from the body.

Experimental Protocols

The following sections detail the methodologies employed in key in vivo pharmacokinetic studies of this compound.

Quantification of this compound in Plasma by HPLC

A common method for the quantification of this compound in plasma involves High-Performance Liquid Chromatography (HPLC) coupled with UV or mass spectrometry detection.[7][8][9]

1. Sample Preparation: Solid-Phase Extraction (SPE)

-

Objective: To extract this compound from the plasma matrix and remove interfering substances.

-

Procedure:

-

Plasma samples are thawed and vortexed.

-

An internal standard is added to the plasma.

-

Proteins are precipitated by the addition of an organic solvent (e.g., acetonitrile) followed by centrifugation.

-

The supernatant is loaded onto a conditioned C18 SPE cartridge.

-

The cartridge is washed with a weak organic solvent to remove polar impurities.

-

This compound and the internal standard are eluted with a stronger organic solvent (e.g., methanol).

-

The eluate is evaporated to dryness and reconstituted in the mobile phase for HPLC analysis.[10]

-

2. HPLC Analysis

-

Column: Reversed-phase C18 column.[7]

-

Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., methanol (B129727) or acetonitrile).[9]

-

Detection: UV detection at 254 nm or tandem mass spectrometry (MS/MS) for higher sensitivity and specificity.[7][9]

-

Quantification: A calibration curve is generated using known concentrations of this compound in plasma, and the concentration in unknown samples is determined by interpolation.

In Vivo Pharmacokinetic Study Design

A typical clinical study to determine the pharmacokinetic parameters of this compound would involve the following steps.

1. Subject Recruitment and Dosing

-

Healthy adult volunteers are recruited for the study.

-

Subjects are administered a single oral dose of this compound (e.g., 8 mg).

-

For steady-state studies, subjects receive multiple doses over a defined period.

2. Blood and Urine Sample Collection

-

Blood Sampling: Venous blood samples are collected into heparinized tubes at predefined time points before and after drug administration (e.g., 0, 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours post-dose). Plasma is separated by centrifugation and stored at -20°C or lower until analysis.

-

Urine Collection: Total urine output is collected over specific intervals (e.g., 0-4, 4-8, 8-12, 12-24, 24-48, and 48-72 hours post-dose). The volume of each collection is recorded, and an aliquot is stored frozen for later analysis.

Experimental Workflow Visualization

Caption: Workflow of an in vivo pharmacokinetic study.

Conclusion

This compound exhibits a favorable pharmacokinetic profile for an antihistamine, with rapid absorption and a relatively short half-life, making it suitable for as-needed use. Its moderate protein binding and primary renal excretion are important considerations in clinical practice, particularly in patients with renal impairment. The methodologies outlined in this guide provide a framework for the accurate in vivo characterization of this compound and can be adapted for the pharmacokinetic assessment of other pharmaceutical compounds.

References

- 1. An evaluation of the antihistamine activity of this compound and its onset in human skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 3. This compound | C22H24N2O2 | CID 5284514 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Quantification of antihistamine this compound in plasma by solid-phase extraction and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Quantification of antihistamine this compound in plasma by solid-phase extraction and high-performance liquid chromatography. | Sigma-Aldrich [sigmaaldrich.com]

- 9. researchgate.net [researchgate.net]

- 10. This compound--an evaluation of initial and peak activity in human skin - PubMed [pubmed.ncbi.nlm.nih.gov]

Acrivastine: A Comprehensive Technical Guide to its Metabolism and Excretion

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acrivastine, a second-generation histamine (B1213489) H1 receptor antagonist, is recognized for its rapid onset of action in providing relief from allergic symptoms. A thorough understanding of its metabolic fate and excretion pathways is critical for drug development and clinical application. This technical guide provides an in-depth analysis of the metabolism and excretion of this compound, summarizing key quantitative data, outlining experimental methodologies, and visualizing the metabolic pathway. The primary route of elimination for this compound is renal, with a significant portion of the drug excreted unchanged. Metabolism occurs to a limited extent, with the principal metabolite being a propionic acid analogue. This document consolidates available data to serve as a comprehensive resource for researchers and professionals in the pharmaceutical sciences.

Introduction

This compound is a potent and selective histamine H1 receptor antagonist used in the management of allergic rhinitis and chronic urticaria.[1] As a second-generation antihistamine, it exhibits minimal penetration of the blood-brain barrier, resulting in a low incidence of sedative effects.[2] The pharmacokinetic profile of this compound is characterized by rapid absorption and a relatively short half-life.[2] This guide focuses specifically on the metabolic transformation and subsequent excretion of this compound, critical parameters influencing its efficacy and safety profile.

Metabolism

The metabolic conversion of this compound in humans is not extensive. The primary metabolic pathway involves the reduction of the acrylic acid side chain to form a propionic acid analogue.[3] This metabolite is considered the principal metabolite of this compound.[3]

Metabolic Pathways

The biotransformation of this compound is centered on the modification of its acrylic acid moiety.

References

An In-Depth Technical Guide to the Chemical Structure and Synthesis of Acrivastine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acrivastine is a potent, non-sedating, second-generation histamine (B1213489) H1 receptor antagonist widely used in the management of allergic rhinitis and chronic urticaria. Its efficacy and favorable safety profile are direct consequences of its unique chemical architecture. This technical guide provides a comprehensive overview of the chemical structure of this compound, followed by a detailed exploration of its synthetic pathways. Two primary synthetic routes are discussed: a classical multi-step synthesis and a more contemporary palladium-catalyzed cross-coupling approach. This document includes detailed experimental protocols, tabulated quantitative data for key reaction steps, and visualizations of the synthetic pathways to facilitate a deeper understanding for researchers and professionals in the field of drug development and organic synthesis.

Chemical Structure of this compound

This compound is chemically designated as (E)-3-[6-[(E)-1-(4-methylphenyl)-3-pyrrolidin-1-ylprop-1-enyl]-2-pyridinyl]prop-2-enoic acid.[1][2] It is a derivative of triprolidine. The molecule possesses a pyridine (B92270) core, which is substituted at the 2-position with an acrylic acid moiety and at the 6-position with a substituted prop-1-enyl group. This latter substituent incorporates a p-tolyl group and a pyrrolidine (B122466) ring.[2] The stereochemistry of both double bonds is of the (E)-configuration.

| Identifier | Value |

| IUPAC Name | (E)-3-[6-[(E)-1-(4-methylphenyl)-3-pyrrolidin-1-ylprop-1-enyl]-2-pyridinyl]prop-2-enoic acid |

| Molecular Formula | C₂₂H₂₄N₂O₂ |

| Molecular Weight | 348.44 g/mol |

| CAS Number | 87848-99-5 |

Synthesis of this compound

The synthesis of this compound can be accomplished through several routes. This guide details two prominent methods: a classical linear synthesis and a more recent, efficient palladium-catalyzed synthesis.

Palladium-Catalyzed Synthesis of this compound

A modern and efficient approach to the synthesis of this compound involves a palladium-catalyzed cross-coupling reaction. This method offers milder reaction conditions and avoids the use of hazardous reagents like n-butyl lithium.[3][4]

The overall synthesis can be visualized as a two-stage process: the palladium-catalyzed formation of the this compound ethyl ester intermediate, followed by its hydrolysis to yield this compound.

Step 1: Synthesis of Ethyl this compound Intermediate [3]

-

To a three-necked reaction flask, add 4-methyl-N'-(3-(pyrrolidin-1-yl)-1-(p-methylphenyl)propylidene) benzenesulfonyl hydrazone (30.0 g, 77.8 mmol), (E)-ethyl 3-(6-bromopyridine-2-yl)acrylate (19.9 g, 77.8 mmol), tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃; 4.2 g, 4.7 mmol), 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (Xphos; 4.4 g, 9.3 mmol), and lithium tert-butoxide (18.6 g, 233.4 mmol).

-

Add dry 1,4-dioxane (B91453) (150 ml) to the flask.

-

Purge the system with nitrogen gas twice, and then maintain a nitrogen atmosphere.

-

Heat the reaction mixture to 90 °C and stir for 6 hours.

-

Monitor the reaction progress by a suitable chromatographic technique (e.g., TLC or HPLC).

Alternative Catalyst System:[3]

-

In a similar setup, combine the same starting materials with dichlorobis(acetonitrile)palladium(II) (PdCl₂(MeCN)₂; 1.2 g, 4.7 mmol), 1,3-bis(diphenylphosphino)propane (B126693) (dppp; 3.8 g, 9.3 mmol), and cesium carbonate (Cs₂CO₃; 76.0 g, 233.4 mmol).

-

Use dry tetrahydrofuran (B95107) (THF; 150 ml) as the solvent.

-

Heat the reaction mixture to 65 °C and stir for 10 hours under a nitrogen atmosphere.

Step 2: Hydrolysis to this compound [4]

-

After the completion of the coupling reaction, add ethanol (B145695) (300 ml) to the reaction mixture.

-

Stir until a pulp-like state is achieved, and then collect the solid by suction filtration.

-

Wash the filter cake with ethanol (50 ml).

-

Suspend the filter cake in water (75 ml) and adjust the pH to 3.5 with hydrochloric acid.

-

Collect the resulting solid by suction filtration and wash the filter cake with water (100 ml).

-

Refine the filter cake with ethanol and dry to obtain this compound.

| Step | Product | Catalyst/Reagents | Solvent | Temp. | Time | Yield | Purity |

| 1 | Ethyl this compound | Pd₂(dba)₃, Xphos, LiOtBu | Dioxane | 90°C | 6h | - | - |

| 1 (alt.) | Ethyl this compound | PdCl₂(MeCN)₂, dppp, Cs₂CO₃ | THF | 65°C | 10h | - | - |

| 2 | This compound | HCl, Ethanol, Water | - | - | - | 93.5-95.1% | 98.6-99.5% |

Classical Synthesis of this compound

A more traditional, linear synthesis of this compound begins with 2,6-dibromopyridine (B144722) and proceeds through a five-step sequence. This route involves the sequential introduction of the side chains onto the pyridine core.

Detailed experimental protocols and quantitative data for the classical synthesis are compiled from various sources and represent typical procedures. Yields and conditions may vary based on specific laboratory practices.

Step 1: Synthesis of 2-Bromo-6-(4-toluoyl)pyridine

Step 2: Synthesis of 2-(6-Bromo-2-pyridyl)-2-(4-tolyl)-1,3-dioxolane

-

A mixture of 2-bromo-6-(4-toluoyl)pyridine, ethylene glycol (1.2-1.5 equivalents), and a catalytic amount of p-toluenesulfonic acid in a suitable solvent like benzene (B151609) or toluene (B28343) is heated at reflux.

-

Water is removed azeotropically using a Dean-Stark apparatus.

-

The reaction is monitored until completion.

-

The reaction mixture is cooled, washed with an aqueous basic solution (e.g., sodium bicarbonate), and then with brine.

-

The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the product, which may be purified further by crystallization or chromatography.

Step 3 & 4: Introduction of the Acrylic Acid and Pyrrolidine Side Chains

These steps typically involve a sequence of a Heck reaction to introduce the acrylate (B77674) moiety, followed by a Wittig or Horner-Wadsworth-Emmons reaction and subsequent reduction and amination to form the pyrrolidine-containing side chain. Specific, reproducible protocols are proprietary or not widely published.

Step 5: Final Hydrolysis

The final step involves the hydrolysis of the ester group of the this compound precursor to the carboxylic acid, similar to the final step in the palladium-catalyzed route.

| Intermediate | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 2-Bromo-6-(4-toluoyl)pyridine | - | C₁₃H₁₀BrNO | 276.13 |

| 2-(6-Bromo-2-pyridyl)-2-(4-tolyl)-1,3-dioxolane | 87848-96-2 | C₁₅H₁₄BrNO₂ | 320.18 |

| Ethyl this compound | 87849-18-1 | C₂₄H₂₈N₂O₂ | 376.49 |

Conclusion

This technical guide has provided a detailed overview of the chemical structure and synthetic methodologies for this compound. The palladium-catalyzed route offers a more efficient and safer alternative to the classical synthesis, reflecting advancements in modern synthetic organic chemistry. The provided protocols, data, and visualizations serve as a valuable resource for chemists and pharmaceutical scientists engaged in the research and development of antihistaminic agents. Further optimization of these synthetic routes may lead to even more cost-effective and environmentally benign manufacturing processes for this important therapeutic agent.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. This compound | C22H24N2O2 | CID 5284514 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN104447516A - Preparation method of this compound - Google Patents [patents.google.com]

- 4. CN104447516B - A kind of preparation method of this compound - Google Patents [patents.google.com]

Acrivastine: A Comprehensive Technical Guide

An In-depth Analysis of the Second-Generation Histamine (B1213489) H1 Receptor Antagonist

Abstract

Acrivastine, with the molecular formula C22H24N2O2, is a potent and selective second-generation histamine H1 receptor antagonist.[1] Its non-sedating properties and rapid onset of action make it a valuable therapeutic agent for the symptomatic relief of allergic conditions such as seasonal allergic rhinitis and urticaria.[2] This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, its mechanism of action, pharmacokinetic profile, and clinical efficacy. Detailed experimental protocols for key assays and a schematic of its signaling pathway are presented to support researchers, scientists, and drug development professionals in their understanding and potential application of this compound.

Chemical and Physical Properties

This compound is a white to beige crystalline powder.[3] Its fundamental chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C22H24N2O2 | [4] |

| Molecular Weight | 348.44 g/mol | [5] |

| IUPAC Name | (E)-3-{6-[(E)-1-(4-methylphenyl)-3-pyrrolidin-1-ylprop-1-enyl]pyridin-2-yl}prop-2-enoic acid | [4] |

| Canonical SMILES | CC1=CC=C(C=C1)/C(=C/CN2CCCC2)/C3=CC=CC(=N3)/C=C/C(=O)O | [4] |

| CAS Number | 87848-99-5 | [4] |

| Melting Point | 222 °C (decomposes) | [No source found] |

| Solubility | Soluble in DMSO | [No source found] |

| pKa | Not available | |

| LogP | Not available |

Mechanism of Action

This compound is a competitive antagonist of the histamine H1 receptor.[6] By binding to the H1 receptor, it blocks the action of endogenous histamine, thereby preventing the cascade of events that lead to allergic symptoms. The histamine H1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, initiates a downstream signaling pathway through the Gq alpha subunit.[6]

Histamine H1 Receptor Signaling Pathway

The binding of histamine to the H1 receptor activates the Gq protein, which in turn stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytosol. The increase in intracellular Ca2+ and the presence of DAG activate protein kinase C (PKC). Activated PKC can then phosphorylate various downstream targets, including proteins involved in the activation of the transcription factor NF-κB. NF-κB translocates to the nucleus and promotes the expression of pro-inflammatory genes, leading to the characteristic symptoms of an allergic reaction. This compound, by blocking the initial binding of histamine, inhibits this entire signaling cascade.[6]

Caption: Histamine H1 Receptor Signaling Pathway and Inhibition by this compound.

Pharmacokinetics and Pharmacodynamics

The pharmacokinetic and pharmacodynamic properties of this compound contribute to its clinical profile as a rapid-acting, non-sedating antihistamine.

Pharmacokinetic Parameters

| Parameter | Value | Reference |

| Time to Peak Plasma Concentration (Tmax) | ~1.3 hours | [1] |

| Peak Plasma Concentration (Cmax) | ~140 ng/mL (after 8 mg dose) | [1] |

| Plasma Half-life (t1/2) | ~1.6 hours | [1] |

| Protein Binding | ~50% (primarily to albumin) | [1][4] |

| Bioavailability | ~40% | [7][8] |

| Metabolism | Primarily excreted unchanged | [7] |

| Excretion | Primarily renal | [1][4] |

Pharmacodynamics

The onset of action of this compound, as measured by the inhibition of histamine-induced wheals and flares, is observed within 15-30 minutes of oral administration.[1] Peak effects are seen at approximately 2 hours, with significant activity persisting for up to 8 hours.[1]

Experimental Protocols

This section provides an overview of the methodologies for key experiments used to characterize this compound.

Histamine H1 Receptor Binding Assay (In Vitro)

This assay determines the binding affinity of this compound to the histamine H1 receptor.

-

Objective: To determine the half-maximal inhibitory concentration (IC50) and the equilibrium dissociation constant (Ki) of this compound for the H1 receptor.

-

Principle: A radioligand binding assay is performed using a known high-affinity radiolabeled ligand for the H1 receptor (e.g., [3H]-pyrilamine). The ability of increasing concentrations of unlabeled this compound to displace the radioligand from the receptor is measured.

-

Materials:

-

Cell membranes expressing the human histamine H1 receptor.

-

[3H]-pyrilamine (radioligand).

-

This compound (test compound).

-

Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Scintillation cocktail.

-

Liquid scintillation counter.

-

Glass fiber filters.

-

-

Procedure:

-

Prepare a series of dilutions of this compound.

-

In a multi-well plate, incubate the cell membranes with a fixed concentration of [3H]-pyrilamine and varying concentrations of this compound.

-

Include control wells for total binding (no competitor) and non-specific binding (excess of a non-labeled H1 antagonist).

-

Incubate the plate at a specified temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold incubation buffer.

-

Place the filters in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value from the resulting sigmoidal curve using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

-

Expected Results: this compound exhibits a high affinity for the histamine H1 receptor, with a reported IC50 of approximately 7.16 nM.[9]

References

- 1. mhraproductsproduction.blob.core.windows.net [mhraproductsproduction.blob.core.windows.net]

- 2. This compound. A review of its pharmacological properties and therapeutic efficacy in allergic rhinitis, urticaria and related disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound in seasonal allergic rhinitis: two randomized crossover studies to evaluate efficacy and safety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | C22H24N2O2 | CID 5284514 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. SMPDB [smpdb.ca]

- 7. What is the mechanism of this compound? [synapse.patsnap.com]

- 8. researchgate.net [researchgate.net]

- 9. This compound [drugcentral.org]

Acrivastine: A Comprehensive Technical Guide to its Biological Half-Life in Plasma

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed exploration of the biological half-life of acrivastine in plasma. It is designed to be a core resource for researchers, scientists, and professionals involved in drug development, offering a comprehensive overview of the pharmacokinetic properties of this second-generation antihistamine. This document summarizes key quantitative data, outlines detailed experimental protocols for its determination, and provides visual representations of its metabolic pathways and the experimental workflow involved in its analysis.

Quantitative Pharmacokinetic Parameters of this compound

This compound is characterized by its rapid absorption and relatively short elimination half-life, making it suitable for managing acute allergic symptoms. The key pharmacokinetic parameters are summarized in the table below.

| Parameter | Value | Reference |

| Biological Half-Life (t½) | ~1.5 - 1.9 hours (single oral dose) | [1][2] |

| ~3.5 ± 1.9 hours (at steady state) | [1][2] | |

| Time to Peak Plasma Concentration (Tmax) | ~1.14 - 1.5 hours | [1] |

| Plasma Protein Binding | Approximately 50% (primarily to albumin) | |

| Bioavailability | ~40% | |

| Metabolism | Partially metabolized to a propionic acid analogue. | [1] |

| Primary Route of Excretion | Renal | [1] |

| Excretion Profile | ~67% as unchanged drug in urine, 11% as the propionic acid metabolite in urine. | [1] |

Pharmacokinetic Pathway of this compound

This compound undergoes rapid absorption following oral administration, with a portion of the drug being metabolized and the majority being excreted unchanged by the kidneys.

Caption: Pharmacokinetic pathway of this compound from administration to excretion.

Experimental Protocols for Half-Life Determination

The determination of this compound's plasma half-life involves the collection of serial blood samples following drug administration and subsequent analysis of plasma concentrations using validated analytical methods.

Example Protocol 1: LC-MS/MS Method in Human Plasma

This protocol is adapted from a study that developed and validated a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of this compound and pseudoephedrine in human plasma.

3.1.1. Study Design:

-

Subjects: Healthy human volunteers.

-

Dosing: Single oral administration of a capsule containing this compound.

-

Blood Sampling: Venous blood samples are collected into heparinized tubes at pre-dose (0 hours) and at multiple time points post-dose (e.g., 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours).

-

Sample Processing: Plasma is separated by centrifugation and stored at -20°C until analysis.

3.1.2. Sample Preparation (Liquid-Liquid Extraction):

-

To 200 µL of plasma in a centrifuge tube, add a known concentration of an internal standard (e.g., diphenhydramine).

-

Add 100 µL of 0.1 M sodium hydroxide (B78521) solution and vortex for 30 seconds.

-

Add 2 mL of ethyl acetate (B1210297), vortex for 3 minutes, and centrifuge at 4000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase and inject a 10 µL aliquot into the LC-MS/MS system.

3.1.3. LC-MS/MS Conditions:

-

Chromatographic Column: A reversed-phase column (e.g., C18).

-

Mobile Phase: A mixture of an organic solvent (e.g., methanol) and an aqueous buffer (e.g., ammonium (B1175870) acetate with formic acid) in an isocratic or gradient elution.

-

Flow Rate: Typically around 0.2-0.5 mL/min.

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

-

Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for this compound and the internal standard.

3.1.4. Data Analysis:

-

A calibration curve is constructed by plotting the peak area ratio of this compound to the internal standard against the nominal concentration of the calibration standards.

-

The plasma concentration of this compound in the study samples is determined using the calibration curve.

-

Pharmacokinetic parameters, including the biological half-life (t½), are calculated from the plasma concentration-time data using non-compartmental or compartmental analysis. The elimination rate constant (λz) is determined from the slope of the terminal log-linear phase of the plasma concentration-time curve, and the half-life is calculated as 0.693/λz.

Example Protocol 2: Solid-Phase Extraction and HPLC in Rabbits

This protocol is based on a study that developed a method for the determination of this compound in rabbit plasma.

3.2.1. Study Design:

-

Subjects: Rabbits.

-

Dosing: Administration of this compound.

-

Blood Sampling: Blood samples are collected at various time points post-administration.

-

Sample Processing: Plasma is separated and stored frozen until analysis.

3.2.2. Sample Preparation (Solid-Phase Extraction):

-

Condition a solid-phase extraction (SPE) cartridge with methanol (B129727) followed by water.

-

Load the plasma sample onto the SPE cartridge.

-

Wash the cartridge with a weak solvent to remove interferences.

-

Elute this compound with a suitable organic solvent (e.g., methanol).

-

Evaporate the eluate to dryness and reconstitute in the mobile phase for HPLC analysis.

3.2.3. HPLC Conditions:

-

Chromatographic Column: A reversed-phase C18 column.

-

Mobile Phase: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile (B52724) or methanol).

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a specific wavelength (e.g., 254 nm).

3.2.4. Data Analysis:

-

Similar to the LC-MS/MS method, a calibration curve is generated to quantify this compound concentrations in plasma samples.

-

The plasma concentration-time data is then used to calculate the pharmacokinetic parameters, including the biological half-life.

Experimental Workflow

The following diagram illustrates the typical workflow for determining the plasma half-life of this compound.

Caption: Workflow for determining the plasma half-life of this compound.

References

Acrivastine: A Deep Dive into Absorption and Distribution

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the absorption and distribution characteristics of the second-generation antihistamine, acrivastine. The information is curated to be a valuable resource for researchers, scientists, and professionals involved in drug development and pharmacokinetic analysis.

Core Pharmacokinetic Properties of this compound

This compound is characterized by its rapid oral absorption and relatively short half-life.[1] It functions as a potent and selective histamine (B1213489) H1-receptor antagonist.[2][3] A key feature of this compound is its reduced ability to cross the blood-brain barrier, which contributes to its non-sedating profile compared to first-generation antihistamines.[1][2]

Quantitative Pharmacokinetic Parameters

The following tables summarize the key quantitative data related to the absorption and distribution of this compound in humans.

Table 1: this compound Absorption Characteristics

| Parameter | Value | Reference |

| Time to Peak Plasma Concentration (Tmax) | 1.14 ± 0.23 hours | [4] |

| ~1.3 hours | [5] | |

| 1 to 2 hours | [1] | |

| Peak Plasma Concentration (Cmax) | ~140 ng/mL | [5] |

| Bioavailability | ~40% | [1] |

Table 2: this compound Distribution and Elimination Characteristics

| Parameter | Value | Reference |

| Plasma Protein Binding | 50 ± 2.0% (principally to albumin) | [4][5] |

| Volume of Distribution (Vd) | 0.46 ± 0.05 L/kg | [4] |

| Elimination Half-Life (t½) | ~1.5 hours | [1][6] |

| ~1.6 hours | [5] | |

| 1.9 ± 0.3 hours (single dose) | [4] | |

| 3.5 ± 1.9 hours (steady state) | [4] | |

| Clearance | 2.9 ± 0.7 mL/min/kg | [4] |

Experimental Protocols for Pharmacokinetic Assessment

The determination of this compound's pharmacokinetic profile relies on robust experimental designs and sensitive analytical methodologies.

Study Design for a Typical this compound Pharmacokinetic Trial

A common approach involves a single-center, open-label, two-period, two-sequence crossover randomized clinical trial.

-

Participants: Healthy adult volunteers are typically recruited. Exclusion criteria would include a history of clinically significant illnesses, allergies to antihistamines, and the use of any medication that could interfere with the study's outcome.

-

Dosing: Participants receive a single oral dose of this compound (e.g., an 8 mg capsule).[2][7]

-

Washout Period: A washout period of at least 7 days is maintained between treatment periods to ensure complete elimination of the drug from the system before the next phase of the study.

-

Blood Sampling: Venous blood samples are collected at predetermined time points before and after drug administration. A typical schedule might include samples taken at 0 (pre-dose), 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours post-dose.

-

Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored frozen (e.g., at -20°C or -80°C) until analysis.

Analytical Methodology: Quantification of this compound in Plasma

The accurate quantification of this compound in plasma is crucial for pharmacokinetic analysis. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common methods employed.[8][9]

1. Sample Preparation: Solid-Phase Extraction (SPE)

-

Objective: To isolate this compound from plasma proteins and other interfering substances.

-

Procedure:

-

Plasma samples are thawed and vortexed.

-

An internal standard (e.g., diphenhydramine) is added to the plasma.[9]

-

The samples are loaded onto an SPE column (e.g., C18).

-

The column is washed with a series of solvents to remove interfering compounds.

-

This compound and the internal standard are eluted with an appropriate solvent.

-

The eluate is evaporated to dryness and reconstituted in the mobile phase for injection into the analytical system.

-

2. Chromatographic Separation and Detection

-

HPLC System: A reversed-phase HPLC system with a C18 analytical column is typically used.[10]

-

Mobile Phase: The composition of the mobile phase is optimized for the separation of this compound. An example could be a mixture of methanol (B129727) and an aqueous buffer (e.g., 0.01 mol/L ammonium (B1175870) acetate (B1210297) with 0.1% formic acid).[9]

-

Detection:

-

UV Detection: this compound can be detected at a wavelength of 254 nm.[8][10]

-

MS/MS Detection: For higher sensitivity and specificity, positive ion electrospray ionization in multiple reaction monitoring (MRM) mode is used. The transitions monitored are specific for this compound (e.g., m/z 349→278) and the internal standard.[9]

-

3. Data Analysis

-

Pharmacokinetic Parameters: The plasma concentration-time data for each participant are used to calculate key pharmacokinetic parameters such as Cmax, Tmax, area under the curve (AUC), t½, Vd, and clearance using non-compartmental or compartmental analysis methods.

Visualizing Key Processes and Relationships

The following diagrams, generated using the DOT language, illustrate the experimental workflow for a pharmacokinetic study and the ADME properties of this compound.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. This compound. A review of its pharmacological properties and therapeutic efficacy in allergic rhinitis, urticaria and related disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | C22H24N2O2 | CID 5284514 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mhraproductsproduction.blob.core.windows.net [mhraproductsproduction.blob.core.windows.net]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. This compound--an evaluation of initial and peak activity in human skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Quantification of antihistamine this compound in plasma by solid-phase extraction and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Development and validation of a liquid chromatography-tandem mass spectrometry method for the simultaneous determination of this compound and pseudoephedrine in human plasma and its application in pharmacokinetics [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Preclinical Pharmacological Profile of Acrivastine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acrivastine is a potent, second-generation histamine (B1213489) H1 receptor antagonist renowned for its rapid onset of action and a favorable safety profile characterized by a low incidence of central nervous system effects such as drowsiness.[1] This technical guide provides a comprehensive overview of the preclinical pharmacological profile of this compound, detailing its mechanism of action, pharmacodynamic effects, pharmacokinetic properties, and toxicological evaluation. The information presented herein is intended to serve as a resource for researchers, scientists, and drug development professionals engaged in the study of antihistamines and the development of novel anti-allergic therapies. While specific quantitative preclinical data for this compound is limited in publicly available literature, this guide outlines the standard methodologies and presents available data to construct a thorough profile of the compound.

Mechanism of Action

This compound functions as a selective antagonist of the histamine H1 receptor.[2] By competitively binding to H1 receptors on various cell types, this compound prevents histamine from exerting its pro-inflammatory effects, which include vasodilation, increased vascular permeability, and sensory nerve stimulation, thereby mitigating the symptoms of allergic reactions.[2] As a second-generation antihistamine, this compound exhibits poor penetration of the blood-brain barrier, which accounts for its non-sedating properties.[2]

Histamine H1 Receptor Signaling Pathway

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway. Upon histamine binding, the receptor activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to the physiological responses associated with allergic reactions. This compound, by blocking the initial binding of histamine, inhibits this entire downstream signaling pathway.

Caption: Histamine H1 Receptor Signaling Pathway.

Pharmacodynamics

The pharmacodynamic effects of this compound are primarily attributable to its H1 receptor antagonism. Preclinical studies are designed to quantify its potency and efficacy in various in vitro and in vivo models.

In Vitro Studies

2.1.1. Receptor Binding Affinity

Experimental Protocol: H1 Receptor Radioligand Binding Assay

-

Objective: To determine the Ki of this compound for the H1 receptor.

-

Materials:

-

Biological Material: Cell membranes from a cell line recombinantly expressing the human H1 receptor (e.g., HEK293 or CHO cells).

-

Radioligand: [³H]mepyramine (a potent H1 antagonist).

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of a structurally unrelated H1 antagonist (e.g., mianserin).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

-

Procedure:

-

Membrane Preparation: Cells expressing the H1 receptor are harvested and homogenized to prepare a membrane fraction.

-

Assay Setup: The assay is performed in a 96-well plate. Each well contains the cell membrane preparation, a fixed concentration of [³H]mepyramine, and varying concentrations of this compound.

-

Incubation: The plate is incubated to allow the binding to reach equilibrium.

-

Filtration: The contents of each well are rapidly filtered through glass fiber filters to separate bound from unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki is then calculated using the Cheng-Prusoff equation.

-

Caption: Radioligand Binding Assay Workflow.

2.1.2. Mast Cell Degranulation

In Vivo Studies

In vivo studies in animal models are crucial for evaluating the efficacy of this compound in a physiological context.

2.2.1. Histamine-Induced Bronchoconstriction in Guinea Pigs

This model is used to assess the ability of an antihistamine to protect against histamine-induced airway obstruction. The effective dose 50 (ED50), the dose that produces 50% of the maximal protective effect, is a key parameter determined in this assay.

Experimental Protocol: Histamine-Induced Bronchoconstriction

-

Objective: To determine the ED50 of this compound in protecting against histamine-induced bronchoconstriction.

-

Animal Model: Guinea pigs.

-

Procedure:

-

Guinea pigs are pre-treated with various doses of this compound or a vehicle control.

-

After a set period, the animals are exposed to an aerosol of histamine, which induces bronchoconstriction.

-

The severity of the bronchoconstriction is measured, often by recording changes in respiratory parameters.

-

The protective effect of this compound at each dose is calculated, and the ED50 is determined from the dose-response curve.

-

2.2.2. Passive Cutaneous Anaphylaxis (PCA) in Rats

The PCA model is used to evaluate the in vivo efficacy of antihistamines in an IgE-mediated allergic reaction.

Experimental Protocol: Passive Cutaneous Anaphylaxis

-

Objective: To assess the ability of this compound to inhibit the PCA reaction.

-

Animal Model: Rats.

-

Procedure:

-

Rats are passively sensitized by an intradermal injection of IgE antibodies specific for a particular antigen.

-

After a latent period to allow the antibodies to bind to mast cells, the animals are treated with this compound or a vehicle.

-

The antigen, along with a dye such as Evans blue, is then injected intravenously.

-

The antigen-antibody reaction on the mast cells causes the release of histamine, leading to increased vascular permeability and leakage of the dye into the skin at the site of sensitization.

-

The extent of the reaction is quantified by measuring the amount of dye that has extravasated into the tissue. The inhibitory effect of this compound is then determined.

-

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized in preclinical species, providing insights into its absorption, distribution, metabolism, and excretion (ADME).

| Parameter | Dog |

| Bioavailability (Oral) | 40% |

| Terminal Half-life | 0.7 hours |

| Volume of Distribution (Vss) | 0.93 L/kg |

| Total Body Clearance | 17.3 mL/min/kg |

Toxicology

A comprehensive toxicological evaluation is essential to establish the safety profile of a drug candidate. This includes acute, sub-chronic, and chronic toxicity studies, as well as safety pharmacology assessments.

Acute Toxicity

Acute toxicity studies are conducted to determine the median lethal dose (LD50) of a compound after a single administration. Specific LD50 values for this compound in rodents are not widely published.

Repeated-Dose Toxicity

Repeated-dose toxicity studies evaluate the potential adverse effects of a drug after daily administration over an extended period (e.g., 28 or 90 days). While detailed findings from such studies on this compound are not publicly available, its clinical use suggests a favorable safety profile with no significant organ toxicity observed at therapeutic doses.[3]

Safety Pharmacology

Safety pharmacology studies are designed to assess the potential effects of a drug on vital physiological functions, including the cardiovascular, central nervous, and respiratory systems. This compound, as a second-generation antihistamine, has been shown to have a low potential for causing CNS depression.[1]

Conclusion

This compound is a potent and selective histamine H1 receptor antagonist with a rapid onset of action. Its preclinical profile is consistent with that of a second-generation antihistamine, demonstrating efficacy in models of allergic response with a low propensity for central nervous system side effects. While specific quantitative preclinical data such as Ki, ED50, and detailed toxicology findings are not extensively available in the public literature, the established methodologies for their determination provide a clear framework for the preclinical evaluation of such compounds. The available pharmacokinetic data in dogs, combined with its well-documented clinical efficacy and safety, underscore the favorable therapeutic profile of this compound. This technical guide provides a foundational understanding of the preclinical pharmacology of this compound, which can inform further research and development in the field of anti-allergic therapies.

References